disodium;benzene-1,3-diolate
Overview
Description
disodium;benzene-1,3-diolate is a chemical compound derived from 1,3-benzenediol, also known as resorcinol. It is a sodium salt form where two sodium ions are associated with one molecule of 1,3-benzenediol. This compound is known for its various applications in chemical synthesis, pharmaceuticals, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Benzenediol can be synthesized through several methods:
- Co-melting of m-iodophenol, m-hydroxybenzenesulfonic acid, and potassium carbonate .
- Interaction of nitrous acid with m-aminophenol .
- Hydrogenation of m-dinitrobenzene to produce m-diphenylamine, followed by hydrolysis with hydrochloric acid .
Industrial Production Methods: Industrial production of 1,3-benzenediol typically involves:
- Dialkylation of benzene with propylene to form 1,3-diisopropylbenzene .
- Oxidation and Hock rearrangement of this disubstituted arene to yield acetone and resorcinol .
Chemical Reactions Analysis
Types of Reactions: disodium;benzene-1,3-diolate undergoes various chemical reactions, including:
- Oxidation : It can be oxidized to form quinones.
- Reduction : Partial hydrogenation yields dihydroresorcinol, also known as 1,3-cyclohexanedione .
- Substitution : It can participate in electrophilic aromatic substitution reactions.
- Oxidizing agents : Hydrogen peroxide, potassium permanganate.
- Reducing agents : Hydrogen gas in the presence of a catalyst.
- Substitution reagents : Halogens, nitrating agents.
- Oxidation : Quinones.
- Reduction : 1,3-cyclohexanedione.
- Substitution : Halogenated or nitrated derivatives of 1,3-benzenediol.
Scientific Research Applications
disodium;benzene-1,3-diolate has diverse applications in scientific research:
- Chemistry : Used as an intermediate in the synthesis of various organic compounds.
- Biology : Employed in the study of enzyme-catalyzed reactions, particularly those involving oxidoreductases .
- Medicine : Utilized in topical pharmaceutical products for treating skin disorders such as acne, seborrheic dermatitis, eczema, and psoriasis .
- Industry : Applied in the production of dyes, resins, and adhesives .
Mechanism of Action
The mechanism of action of 1,3-benzenediol, sodium salt (1:2) involves its interaction with various molecular targets:
- Keratolytic activity : Helps in removing hard, scaly, or roughened skin by breaking down keratin .
- Antibacterial activity : Inhibits the growth of bacteria on the skin.
- Thyroid peroxidase inhibition : Blocks the synthesis of thyroid hormones by interfering with the iodination of tyrosine and the oxidation of iodide .
Comparison with Similar Compounds
disodium;benzene-1,3-diolate can be compared with other similar compounds such as:
- 1,2-Benzenediol (Catechol) : Differentiated by the position of hydroxyl groups on the benzene ring.
- 1,4-Benzenediol (Hydroquinone) : Known for its use in photographic development and skin lightening products.
- Phenol : A simpler structure with only one hydroxyl group, used as a disinfectant and in the production of plastics.
Properties
IUPAC Name |
disodium;benzene-1,3-diolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2.2Na/c7-5-2-1-3-6(8)4-5;;/h1-4,7-8H;;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBGPSMCICHVTB-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[O-])[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Na2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
108-46-3 (Parent) | |
Record name | 1,3-Benzenediol, sodium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006025452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50890610 | |
Record name | 1,3-Benzenediol, sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50890610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6025-45-2 | |
Record name | 1,3-Benzenediol, sodium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006025452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenediol, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzenediol, sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50890610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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